Nerofe

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nerofe is a novel human hormone-peptide known for its anti-cancer activity. It is a 14 amino acid peptide that plays a key role in immune system regulation. This compound has shown promising results in inducing apoptosis in various cancer cell lines, including acute myeloid leukemia, breast carcinoma, glioblastoma, neuroblastoma, prostate cancer, and lung cancer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Nerofe is synthesized through peptide synthesis techniques, which involve the sequential addition of amino acids to form the desired peptide chain. The synthesis process typically includes the following steps:

Solid-Phase Peptide Synthesis (SPPS): This method involves anchoring the first amino acid to a solid resin and then sequentially adding protected amino acids to build the peptide chain.

Deprotection and Cleavage: After the peptide chain is assembled, the protecting groups are removed, and the peptide is cleaved from the resin.

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. These machines can handle multiple synthesis cycles simultaneously, ensuring efficient and high-yield production. The process is optimized to minimize impurities and maximize the yield of the desired peptide .

Análisis De Reacciones Químicas

Types of Reactions

Nerofe undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the peptide, leading to the formation of disulfide bonds between cysteine residues.

Reduction: The reverse of oxidation, reduction reactions break disulfide bonds, converting them back to free thiol groups.

Substitution: This reaction involves the replacement of one amino acid residue with another, which can alter the peptide’s properties and activity.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and iodine, typically used under mild conditions to avoid peptide degradation.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used to break disulfide bonds.

Major Products Formed

The major products formed from these reactions include oxidized peptides with disulfide bonds, reduced peptides with free thiol groups, and substituted peptides with altered amino acid sequences .

Aplicaciones Científicas De Investigación

Nerofe has a wide range of scientific research applications, including:

Cancer Treatment: This compound has shown efficacy in inducing apoptosis in various cancer cell lines, making it a potential therapeutic agent for cancer treatment.

Immune System Regulation: It plays a role in modulating the immune response by binding to the T1/ST2 receptor and activating caspases and kinases involved in apoptosis.

Angiogenesis Inhibition: This compound inhibits the secretion of pro-angiogenic cytokines, thereby preventing the formation of new blood vessels that supply tumors.

Biomarker Development: Its selective action on cancer cells makes it a valuable biomarker for diagnosing and monitoring cancer progression.

Mecanismo De Acción

Nerofe exerts its effects through a multi-faceted mechanism:

Direct Action on Cancer Cells: It binds to the T1/ST2 receptor, which is overexpressed in cancer cells, leading to the activation of caspases 8, 9, and 3, and inducing apoptosis.

Regulation of Angiogenesis: By inhibiting the secretion of major pro-angiogenic cytokines, this compound prevents the formation of new blood vessels that supply nutrients to tumors.

Immune System Modulation: It regulates cytokine secretion, thereby modulating the immune response and enhancing the body’s ability to fight cancer.

Comparación Con Compuestos Similares

Nerofe is unique compared to other similar compounds due to its specific mechanism of action and selective targeting of cancer cells. Similar compounds include:

Tumor Necrosis Factor (TNF): Like this compound, TNF is involved in inducing apoptosis in cancer cells but has broader systemic effects and higher toxicity.

Tumor-Related Apoptosis-Inducing Ligand (TRAIL): TRAIL also induces apoptosis in cancer cells but has different receptor targets and a distinct mechanism of action.

Interleukin-1 (IL-1): IL-1 is involved in immune system regulation but does not have the same selective action on cancer cells as this compound.

This compound’s unique ability to selectively induce apoptosis in cancer cells while sparing healthy cells makes it a promising candidate for cancer therapy .

Propiedades

Número CAS |

1311294-45-7 |

|---|---|

Fórmula molecular |

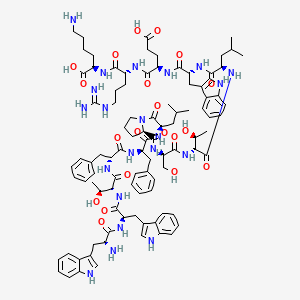

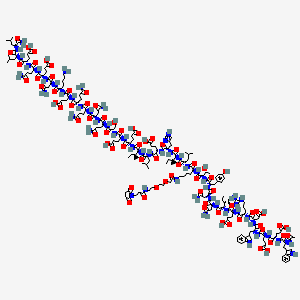

C96H129N21O20 |

Peso molecular |

1897.2 g/mol |

Nombre IUPAC |

(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R,3S)-2-[[(2R)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C96H129N21O20/c1-52(2)41-71(85(126)110-74(46-59-49-103-66-31-17-14-28-62(59)66)88(129)106-69(36-37-79(121)122)84(125)105-68(34-21-39-101-96(99)100)83(124)107-70(95(136)137)33-19-20-38-97)111-92(133)81(55(6)120)116-90(131)77(51-118)114-91(132)78-35-22-40-117(78)94(135)76(42-53(3)4)113-87(128)72(43-56-23-9-7-10-24-56)109-86(127)73(44-57-25-11-8-12-26-57)112-93(134)80(54(5)119)115-89(130)75(47-60-50-104-67-32-18-15-29-63(60)67)108-82(123)64(98)45-58-48-102-65-30-16-13-27-61(58)65/h7-18,23-32,48-50,52-55,64,68-78,80-81,102-104,118-120H,19-22,33-47,51,97-98H2,1-6H3,(H,105,125)(H,106,129)(H,107,124)(H,108,123)(H,109,127)(H,110,126)(H,111,133)(H,112,134)(H,113,128)(H,114,132)(H,115,130)(H,116,131)(H,121,122)(H,136,137)(H4,99,100,101)/t54-,55-,64+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,80+,81+/m0/s1 |

Clave InChI |

FNQVICDIQNFNHD-NOQIVBDNSA-N |

SMILES isomérico |

C[C@@H]([C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC(C)C)C(=O)N3CCC[C@@H]3C(=O)N[C@H](CO)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCCN)C(=O)O)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@@H](CC8=CNC9=CC=CC=C98)N)O |

SMILES canónico |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CNC9=CC=CC=C98)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Z)-2-[(3Z)-2-[4-[(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-2-carboxyethyl]phenoxy]-3-[(2Z)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-5-sulfonate](/img/structure/B10815510.png)

![[(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815518.png)